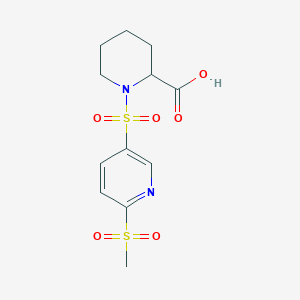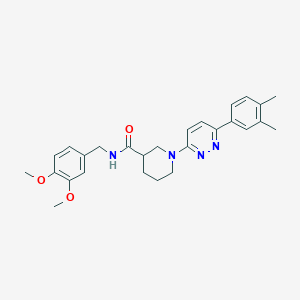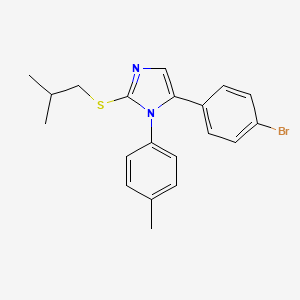
3-Anilino-2-(4-chlorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-2-(4-chlorophenyl)acrylonitrile (3-APCN) is an important synthetic intermediate used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It has a wide range of applications in the fields of chemistry, biology, and medicine. 3-APCN is a monomer and can be used to synthesize polymers, copolymers and cross-linked polymers. 3-APCN has been extensively studied and has been found to have a wide range of applications in the fields of chemistry, biology and medicine.
Aplicaciones Científicas De Investigación
3-Anilino-2-(4-chlorophenyl)acrylonitrile has been extensively studied and has been found to have a wide range of applications in the fields of chemistry, biology, and medicine. It has been used as a building block for the synthesis of a variety of molecules, such as pharmaceuticals, agrochemicals, and dyes. It has also been used to synthesize polymers, copolymers and cross-linked polymers. In addition, 3-Anilino-2-(4-chlorophenyl)acrylonitrile has been used as a model compound for studying the structure and reactivity of other compounds.
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of our compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention.
Mode of Action
The exact mode of action of 3-Anilino-2-(4-chlorophenyl)acrylonitrile is currently unknown due to the lack of specific studies on this compound. Similar compounds with an indole nucleus are known to interact with their targets, leading to changes in cellular processes . The compound may bind to its target receptor, initiating a cascade of biochemical reactions that result in its therapeutic or biological effects.
Biochemical Pathways
Indole derivatives, which share structural similarities with our compound, are known to impact a variety of biochemical pathways . These pathways can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the known effects of similar indole derivatives, it can be inferred that the compound may have a broad spectrum of biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Anilino-2-(4-chlorophenyl)acrylonitrile in laboratory experiments include its high reactivity, its availability, and its low cost. The main limitation of using 3-Anilino-2-(4-chlorophenyl)acrylonitrile in laboratory experiments is its potential toxicity. 3-Anilino-2-(4-chlorophenyl)acrylonitrile is toxic and should be handled with care.
Direcciones Futuras
The future directions for 3-Anilino-2-(4-chlorophenyl)acrylonitrile research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of chemistry, biology, and medicine. In addition, further research is needed to determine the optimal conditions for the synthesis of 3-Anilino-2-(4-chlorophenyl)acrylonitrile and other related compounds. Finally, further research is needed to explore the potential toxicity of 3-Anilino-2-(4-chlorophenyl)acrylonitrile and to develop methods to reduce its toxicity.
Métodos De Síntesis
3-Anilino-2-(4-chlorophenyl)acrylonitrile can be synthesized by the reaction of aniline with 4-chlorophenylacrylonitrile in the presence of a catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually conducted at temperatures of between 100 and 200°C. The reaction is typically carried out in a solvent, such as dimethylformamide, dimethylsulfoxide, or dimethyl sulfoxide/water. The reaction is typically complete in a few hours, and the product can be isolated by precipitation with a suitable solvent, such as methanol or ethanol.
Propiedades
IUPAC Name |
(E)-3-anilino-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-14-8-6-12(7-9-14)13(10-17)11-18-15-4-2-1-3-5-15/h1-9,11,18H/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLSFDCBVGTJOW-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-2-(4-chlorophenyl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2911399.png)

![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2911401.png)
![N-(4-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2911404.png)
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile](/img/structure/B2911405.png)
![(4-Phenylpiperazin-1-yl)(1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2911406.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2911410.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2911416.png)

![5-methyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911419.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2911421.png)